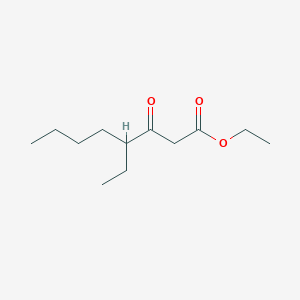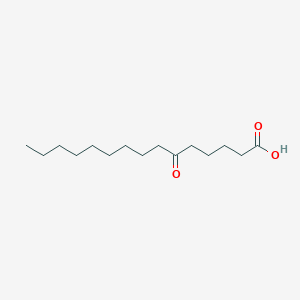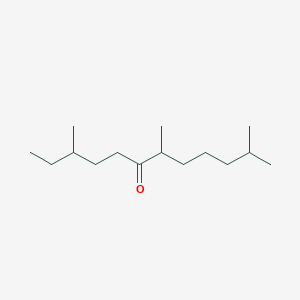
7-Hydroxytridecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxytridecanoic acid is a long-chain fatty acid with a hydroxyl group attached to the seventh carbon atom. This compound is part of the hydroxy fatty acids family, which are known for their diverse biological activities and industrial applications. The molecular formula of this compound is C13H26O3, and it has a molecular weight of 230.34 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxytridecanoic acid typically involves the hydroxylation of tridecanoic acid. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective hydroxylation at the seventh carbon atom.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to hydroxylate tridecanoic acid, producing this compound with high yield and purity. This method is preferred for large-scale production due to its cost-effectiveness and environmental friendliness .
化学反応の分析
Types of Reactions
7-Hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 7-Ketotridecanoic acid or 7-Carboxytridecanoic acid.
Reduction: 7-Hydroxytridecanol.
Esterification: 7-Hydroxytridecanoate esters.
Substitution: 7-Chlorotridecanoic acid or 7-Bromotridecanoic acid.
科学的研究の応用
7-Hydroxytridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers, surfactants, and lubricants.
作用機序
The mechanism of action of 7-Hydroxytridecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism, such as phospholipase A2. By inhibiting this enzyme, this compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
類似化合物との比較
Similar Compounds
3-Hydroxytridecanoic acid: Another hydroxy fatty acid with the hydroxyl group at the third carbon.
13-Hydroxytridecanoic acid: A hydroxy fatty acid with the hydroxyl group at the thirteenth carbon.
Ethyl 3-hydroxytridecanoate: An ester derivative of 3-Hydroxytridecanoic acid
Uniqueness
7-Hydroxytridecanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Its specific hydroxylation pattern allows for selective interactions with enzymes and receptors, making it a valuable compound for targeted therapeutic applications and industrial processes .
特性
IUPAC Name |
7-hydroxytridecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-6-9-12(14)10-7-5-8-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCQZNWSQXTYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














